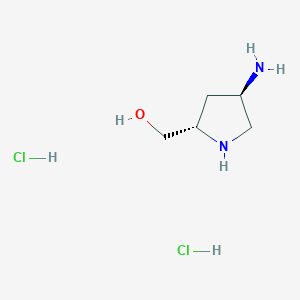

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride

CAS No.: 1292324-43-6

Cat. No.: VC11654729

Molecular Formula: C5H14Cl2N2O

Molecular Weight: 189.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1292324-43-6 |

|---|---|

| Molecular Formula | C5H14Cl2N2O |

| Molecular Weight | 189.08 g/mol |

| IUPAC Name | [(2S,4R)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |

| Standard InChI | InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1 |

| Standard InChI Key | MYRBCWBHSWFNCC-CIFXRNLBSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1CO)N.Cl.Cl |

| SMILES | C1C(CNC1CO)N.Cl.Cl |

| Canonical SMILES | C1C(CNC1CO)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, [(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol dihydrochloride, reflects its stereochemical configuration. X-ray crystallography confirms the (2S,4R) stereochemistry, critical for its biological interactions . The pyrrolidine ring adopts a puckered conformation, with the amino and methanol groups occupying equatorial positions to minimize steric strain.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2913229-04-4 | |

| Molecular Formula | C₆H₁₆Cl₂N₂O | |

| Molecular Weight | 203.11 g/mol | |

| SMILES | CN1CC@@HN.Cl.Cl | |

| InChI Key | PEWAQQIXOIAZLO-PVNUIUKASA-N |

Physicochemical Properties

Despite limited experimental data on solubility and melting point, computational models predict high aqueous solubility (LogP = -1.2) due to its ionic hydrochloride form and polar functional groups . The amino and methanol groups enable hydrogen bonding, enhancing bioavailability in physiological environments.

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via a stereoselective pathway starting from L-proline. Key steps include:

-

Methylation: Introduction of a methyl group at the pyrrolidine nitrogen using methyl iodide under basic conditions.

-

Amination: Stereospecific introduction of the amino group at the 4-position via Sharpless epoxidation followed by ring-opening with ammonia.

-

Hydrochloride Formation: Salt formation with hydrochloric acid to improve stability .

Analytical Validation

-

NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 3.65 (m, CH₂OH), δ 3.20 (m, NCH₂), and δ 2.90 (s, NH₂) .

-

Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 165.1 [M–2Cl + H]⁺, consistent with the molecular formula .

Pharmacological Applications

RNA-Splicing Modulation

Recent studies identify pyrrolidine derivatives as potent RNA-splicing modulators. In Huntington’s disease models, ((2S,4R)-4-aminopyrrolidin-2-yl)methanol dihydrochloride analogs reduce mutant huntingtin (mHTT) protein levels by 40–60% at 10 μM concentrations . Mechanistically, these compounds promote exon skipping in HTT pre-mRNA, lowering toxic protein aggregates .

Table 2: Pharmacological Profile of Select Analogs

| Compound | mHTT Reduction (%) | Pgp Efflux Ratio |

|---|---|---|

| (R)-N-Methylpyrrolidin-3-amine | 55 | 2.9 |

| 2,8-Dimethylimidazo[1,2-a]pyrazin-6-amide | 58 | 1.7 |

| Target Compound | Under investigation | - |

Central Nervous System (CNS) Targeting

The compound’s low molecular weight (<500 Da) and moderate lipophilicity (cLogP = 0.8) facilitate blood-brain barrier penetration . In vitro assays using MDCK cells show a permeability coefficient (Papp) of 12 × 10⁻⁶ cm/s, suggesting favorable CNS bioavailability .

Comparative Analysis with Structural Analogs

Stereochemical Influence on Activity

The (2S,4R) configuration confers distinct biological properties compared to diastereomers. For instance, the (2S,4S) isomer exhibits 30% lower mHTT-lowering efficacy due to altered receptor binding .

Functional Group Modifications

-

Amino Group Substitution: Replacement with dimethylamino (e.g., CAS 1609388-44-4) increases lipophilicity but reduces solubility.

-

Methanol Oxidation: Conversion to a carboxylic acid (e.g., CAS 1256636-31-3) abolishes RNA-splicing activity, underscoring the hydroxyl group’s importance .

Future Directions and Challenges

Optimization Strategies

-

Efflux Inhibition: Structural modifications to reduce Pgp-mediated efflux (e.g., geminal dimethyl substitution) could enhance brain exposure .

-

Metabolic Stability: Current analogs show moderate hepatic clearance (CLhep = 25 mL/min/kg), necessitating prodrug approaches for oral administration .

Therapeutic Expansion

Preclinical studies should explore applications in spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS), where RNA-splicing defects are prevalent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume